4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C24H22Cl2N4OS and its molecular weight is 485.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activity
Thieno[2,3-d]pyrimidine derivatives, such as the one , have shown potential in antimicrobial and antitumor applications. For instance, one study synthesized thienopyrimidine derivatives which were evaluated for their antimicrobial activities against various bacteria and fungi strains. Among these compounds, certain derivatives displayed significant antimicrobial activity ((Ahmed et al., 2020)). Another research focused on synthesizing thienopyridine and pyridothienopyrimidine derivatives with expected antitumor activity, indicating the potential of these compounds in cancer treatment ((Kadah, 2016)).
Analgesic and Anti-Inflammatory Applications
Compounds related to thieno[2,3-d]pyrimidine have been studied for their analgesic and anti-inflammatory activities. A study synthesized various heterocyclic compounds, including thiazolopyrimidines, and evaluated them as cyclooxygenase-1/2 (COX-1/2) inhibitors. These compounds exhibited significant analgesic and anti-inflammatory activities, highlighting their potential in this area ((Abu‐Hashem et al., 2020)).
Antifungal Activity
Research on thieno[2,3-d]pyrimidine derivatives has also shown their effectiveness against fungal infections. For example, certain pyrimidine derivatives were synthesized and tested against human mycoflora, demonstrating selective growth inhibition of Cryptococcus neoformans, a pathogenic fungus ((Fellah et al., 1996)).
Enzyme Inhibition
These compounds have also been studied for their enzyme inhibitory properties. One study synthesized derivatives of dipyrimido[4,5-b:5,4-e][1,4]thiazine and evaluated their inhibitory activities on soybean 15-lipoxygenase, an enzyme involved in the metabolism of fatty acids. The results showed significant inhibition, suggesting potential therapeutic applications ((Karimian et al., 2015)).
Serotonin Receptor Affinity
Another area of interest is the potential of these compounds to interact with serotonin receptors. A study synthesized new long-chain 4-substituted piperazine derivatives linked to a thienopyrimidine system and tested their binding properties on human cloned 5-HT1A and 5-HT7 serotonin receptors, indicating their potential in neuropsychopharmacology ((Modica et al., 2015)).
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including mood, reward, and motor control.
Mode of Action
The compound acts as a ligand , binding selectively to the D4 dopamine receptor . This binding can influence the receptor’s activity, potentially altering the transmission of dopamine signals within the brain.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with the D4 dopamine receptor and the subsequent biochemical pathways it influences. Given its selective binding to the D4 receptor , it could potentially influence behaviors and physiological functions associated with this receptor, such as mood and motor control.
Properties
IUPAC Name |
4-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N4OS/c25-18-3-1-17(2-4-18)21-15-32-24-22(21)23(27-16-28-24)30-11-9-29(10-12-30)13-14-31-20-7-5-19(26)6-8-20/h1-8,15-16H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVVJLGIXGGEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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